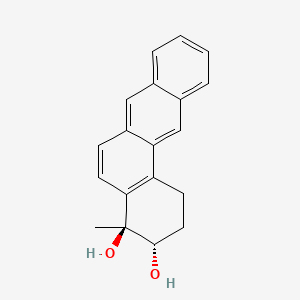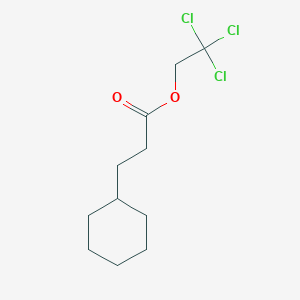
2,2,2-Trichloroethyl 3-cyclohexylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl 3-cyclohexylpropanoate is an organic compound that features a trichloroethyl group attached to a cyclohexylpropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate typically involves the esterification of 3-cyclohexylpropanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl 3-cyclohexylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Zinc in acetic acid or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Hydrolysis: 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.
Reduction: 3-cyclohexylpropanoic acid and ethyl alcohol.
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
科学研究应用
2,2,2-Trichloroethyl 3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential as a prodrug, where the trichloroethyl group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate involves the cleavage of the ester bond under specific conditions, releasing 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol. The trichloroethyl group can act as a protecting group for carboxylic acids, which can be removed under reductive conditions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of a cyclohexylpropanoate group.
2,2,2-Trichloroethyl chloroformate: Contains a chloroformate group and is used as a reagent in organic synthesis.
2,2,2-Trichloroethanol: The parent alcohol from which the trichloroethyl group is derived.
Uniqueness
2,2,2-Trichloroethyl 3-cyclohexylpropanoate is unique due to the presence of both a trichloroethyl group and a cyclohexylpropanoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts.
属性
CAS 编号 |
97865-17-3 |
|---|---|
分子式 |
C11H17Cl3O2 |
分子量 |
287.6 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H17Cl3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h9H,1-8H2 |
InChI 键 |
HUJYXIVZCVAELR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CCC(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


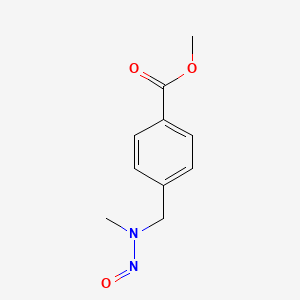

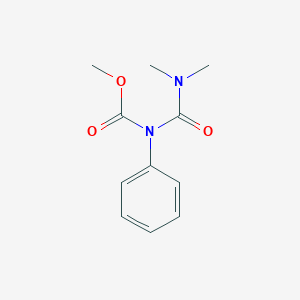


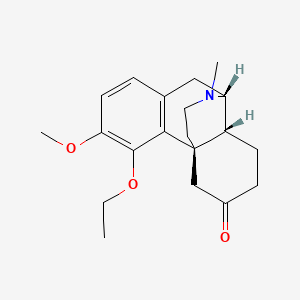
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
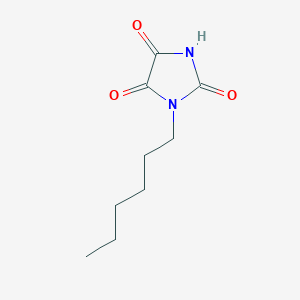

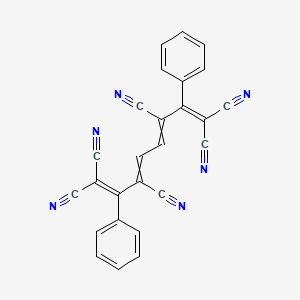

![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
